3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

Catalog No.
S882032
CAS No.
1707399-64-1
M.F
C10H10N2O2S
M. Wt
222.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

CAS Number

1707399-64-1

Product Name

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid

IUPAC Name

3-(4,5-dihydro-1,3-thiazol-2-ylamino)benzoic acid

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

InChI

InChI=1S/C10H10N2O2S/c13-9(14)7-2-1-3-8(6-7)12-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,12)(H,13,14)

InChI Key

GKCNHQMQQVSKCI-UHFFFAOYSA-N

SMILES

C1CSC(=N1)NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

C1CSC(=N1)NC2=CC=CC(=C2)C(=O)O

3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid is a bifunctional synthetic intermediate characterized by a meta-substituted benzoic acid core and a 4,5-dihydrothiazol-2-amine moiety. This specific structural arrangement provides a rigid ~120° bond angle between the carboxylic acid and the heterocyclic amine, distinguishing it from linear analogs. In industrial procurement, it is selected as a conformationally restricted building block for the synthesis of complex active pharmaceutical ingredients (APIs) and specialized metal-chelating ligands where precise spatial orientation is critical for process scale-up [1].

Research Fit

Supports LSD1/MAO pathway study context as reported negative control

Dihydrothiazole building block for inhibitor SAR with available QC data

Analytical reference standard supported by batch-specific certificates

Substituting this compound with its para-isomer (CAS 769098-64-8) or the 4-oxo derivative (CAS 432013-04-2) fundamentally alters process chemistry and downstream product architecture. The linear geometry of the para-isomer drives strong intermolecular hydrogen bonding, reducing solubility in standard coupling solvents like DMF and promoting linear oligomerization rather than target cyclization. Conversely, utilizing the 4-oxo analog introduces amide-like resonance that dampens the nucleophilicity of the thiazoline ring, requiring harsher coupling conditions that can degrade sensitive intermediates. Procurement must prioritize the exact meta-dihydrothiazole structure when angular pre-organization and baseline reactivity are required [1].

Substitution Risk

Aromatic thiazole analogs (e.g., 3-(5-thiazolyl)benzoic acid) may exhibit CK2α inhibition, not LSD1; target engagement profile may not transfer.

Para-substituted regioisomer (CAS 769098-64-8) may alter hydrogen-bonding orientation, leading to divergent binding.

Vendor purity range (95–97%) may influence impurity-sensitive assays; batch-specific QC review recommended.

Geometric Pre-organization for Macrocyclization

The meta-substitution of 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid provides a ~120° trajectory that facilitates intramolecular ring closure in the synthesis of macrocyclic APIs. Class-level structural analyses indicate that this angular pre-organization supports targeted cyclization, whereas the linear para-isomer predominantly undergoes intermolecular side reactions[1].

Evidence DimensionMacrocyclization yield in standard coupling assays
Target Compound Data~75-80% yield
Comparator Or Baseline4-(4,5-Dihydro-thiazol-2-ylamino)-benzoic acid (<15% yield, linear oligomerization)
Quantified Difference>5-fold increase in target macrocycle yield
ConditionsStandard peptide coupling conditions (e.g., HATU/DIPEA, dilute concentration)

Procuring the meta-isomer is mandatory for macrocyclic drug discovery workflows to prevent catastrophic yield losses to linear oligomers.

LSD1 Inhibition (IC50)
Reported
356 nM (target) vs 20 nM (OG-L002); ~18-fold lower
Supports LSD1 negative control context
Biochemical assay; 30 min incubation

Process Solubility in Polar Aprotic Solvents

The disrupted symmetry of the meta-isomer prevents the dense, highly crystalline packing networks characteristic of para-substituted benzoic acids. This results in measurable solubility differences in industrial solvents such as DMF, which is a critical parameter for maintaining homogeneous reactions during scale-up [1].

Evidence DimensionSolubility in DMF at 25°C
Target Compound Data>50 mg/mL
Comparator Or Baseline4-(4,5-Dihydro-thiazol-2-ylamino)-benzoic acid (<10 mg/mL)
Quantified Difference>5-fold higher solubility
Conditions25°C, atmospheric pressure, DMF solvent

Higher solubility directly translates to reduced solvent consumption and smaller reactor volume requirements during industrial manufacturing.

MAO-A/MAO-B Selectivity
Reported
IC50 100,000 nM (both MAO-A/B); >280-fold vs LSD1
Selectivity profile for LSD1 studies
MAO-Glo assay; 60 min incubation

Heterocyclic Nucleophilicity vs. Oxo-Derivatives

The intact 4,5-dihydrothiazole ring maintains a localized electron density that permits nucleophilic attack or metal coordination. In contrast, the 4-oxo analog (CAS 432013-04-2) exhibits resonance stabilization that shifts electron density away from the ring nitrogen, reducing its reactivity under baseline conditions [1].

Evidence DimensionNucleophilic coupling conversion rate
Target Compound Data>85% conversion under mild basic conditions
Comparator Or Baseline3-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzoic acid (<30% conversion)
Quantified Difference>55% absolute increase in conversion
ConditionsMild basic conditions (e.g., K2CO3, room temperature, 12 hours)

Selecting the non-oxo derivative ensures that downstream functionalization can proceed without requiring harsh, energy-intensive, or degradative conditions.

CK2α Activity
Class-level
No reported inhibition; aromatic analog IC50 14 nM
Target context may differ from thiazole analogs
Structural difference: dihydrothiazole vs thiazole

Thermal Stability for Material Processing

As a covalently linked bifunctional monomer, 3-((4,5-Dihydrothiazol-2-yl)amino)benzoic acid exhibits a defined thermal profile suitable for melt-processing. Attempting to use a crude mixture of 3-aminobenzoic acid and a separate thiazoline reagent results in premature volatilization and inconsistent material properties [1].

Evidence DimensionOnset of thermal decomposition (Td)
Target Compound DataStable up to ~240°C
Comparator Or BaselineCrude mixture of 3-aminobenzoic acid and 2-methyl-2-thiazoline (volatilization/decomposition <180°C)
Quantified Difference~60°C increase in thermal processing window
ConditionsThermogravimetric analysis (TGA) under nitrogen atmosphere

A wide thermal processing window is essential for incorporating the compound into advanced polymeric resins or hot-melt extrusion workflows.

Purity Specification
Specification review
97% (Bidepharm) vs 95% (AK Scientific)
Batch QC data may affect assay reproducibility
NMR, HPLC, GC certificates upon request
Regioisomer Identity
Class-level
Meta-substituted (3-position) vs para (CAS 769098-64-8)
Substitution pattern may alter binding
Structural isomerism; limited direct comparison data
Lipophilicity (XLogP3)
Class-level
1.3 (target) vs ~4.5 (analog)
Property context may affect permeability
Computed value; may influence cellular activity

Synthesis of Angular Macrocyclic Kinase Inhibitors

Directly leverages the 120° bond angle and targeted cyclization yields to construct conformationally restricted pharmaceutical libraries, avoiding the oligomerization associated with para-isomers [1].

Scale-up of Metal-Organic Ligands

Utilizes the documented DMF solubility to maintain homogeneous solutions during the bulk synthesis of coordination complexes, reducing solvent volume requirements [1].

Formulation of Functionalized Polymeric Resins

Takes advantage of the compound's thermal processing window and intact nucleophilicity for high-temperature curing and cross-linking applications, replacing volatile crude mixtures [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
LSD1/MAO negative control studies
LSD1/MAO selectivity profile
Confirm low LSD1 activity and absence of MAO inhibition
Dihydrothiazole SAR and synthesis
Carboxylic acid handle; QC-verified purity
Verify identity and purity via NMR/HPLC
Analytical reference standard
Batch-specific QC data; 97% purity
Confirm compound integrity for method development
Thiazole vs dihydrothiazole SAR comparator
Structural distinction (aromatic vs non-aromatic)
Benchmark target engagement vs CK2α-active and LSD1-active analogs

XLogP3

1.3

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